2,2',3,4,5,5',6-Heptabromodiphenyl ether
Description
Properties
CAS No. |
405237-86-7 |
|---|---|
Molecular Formula |
C12H3Br7O |
Molecular Weight |
722.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,5-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChI Key |
YRNMIFAQDSUFTR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Other CAS No. |
405237-86-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
BDE-183 differs from other PBDEs in bromination patterns, which influence its environmental behavior:
| Compound | Bromination Level | CAS Number | Molecular Weight (g/mol) | Vapor Pressure (Pa) | Key Structural Features |
|---|---|---|---|---|---|
| BDE-28 (2,4,4'-TriBDE) | Tri | 41318-75-6 | 406.90 | 1.3 × 10⁻³ | Low bromination; higher mobility in air/water |
| BDE-153 (2,2',4,4',5,5'-HexaBDE) | Hexa | 68631-49-2 | 643.60 | 6.7 × 10⁻⁶ | Symmetric bromination; high bioaccumulation |
| BDE-183 | Hepta | 207122-16-5 | 722.48 | 3.2 × 10⁻⁷ | Asymmetric bromination; lower volatility |
| BDE-209 (DecaBDE) | Deca | 1163-19-5 | 959.17 | 1.1 × 10⁻⁸ | Fully brominated; prevalent in dust/sediments |
Key Observations :
- Volatility : BDE-183’s vapor pressure (3.2 × 10⁻⁷ Pa) is lower than tri- and hexaBDEs but higher than decaBDE . This intermediate volatility contributes to its presence in both air and particulate phases .
- Structural Similarity: BDE-183 shares a Dice similarity score of 0.67 with nonaBDE-208, indicating comparable bioaccumulation pathways in plants .
Environmental Presence and Bioaccumulation
Key Observations :
Toxicity and Regulatory Status
Key Observations :
Comparison with Chlorinated Analogues (PCBs)
BDE-183’s behavior contrasts with structurally similar polychlorinated biphenyls (PCBs):
Key Observations :
- Bromination vs. Chlorination : BDE-183’s bromine atoms confer higher molecular weight and lower volatility than PCBs, reducing atmospheric transport but enhancing sediment binding .
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2',3,4,5,5',6-Heptabromodiphenyl ether typically involves controlled bromination of diphenyl ether derivatives or related intermediates. The key is to achieve selective bromination at the 2,2',3,4,5,5',6 positions without overbromination or substitution at undesired sites. Bromine or bromine-containing reagents are used under carefully optimized reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
Bromination of Hexabromodiphenyl Ether Precursors
A notable method reported for closely related PBDE congeners involves bromination of hexabromodiphenyl ether intermediates . For example, related octabromodiphenyl ethers have been synthesized by brominating hexabromodiphenyl ether compounds such as BDE-169 or BDE-191, which are themselves prepared from diamino-substituted diphenyl ethers through iodination and subsequent bromination steps.
While this compound (BDE-191) is mentioned as a precursor in these syntheses, the preparation of BDE-191 itself involves:
Aminodiphenyl Ether Route with Diazotization
Another synthetic route employed for related highly brominated diphenyl ethers includes:
- Bromination of mono- or diaminodiphenyl ethers to introduce bromines.
- Followed by diazotization of the amino groups and subsequent reduction to remove or transform amino substituents, yielding the desired brominated diphenyl ether structure.
This approach allows for the preparation of various octabrominated congeners and can be adapted to synthesize heptabrominated compounds by controlling bromination extent and positions.
Industrial Scale Synthesis
On an industrial scale, the synthesis of this compound generally follows similar synthetic routes but involves:
- Larger reactors with precise control over reaction parameters (temperature, bromine feed rate, solvent system).
- Use of bromine or brominating agents under controlled conditions to ensure selective bromination.
- Purification techniques such as recrystallization or chromatographic methods to achieve high purity and consistent product quality.
Reaction Conditions and Reagents
- Bromine (Br2) or bromine-containing reagents are the primary brominating agents.
- Solvents such as chloroform, carbon tetrachloride, or other inert solvents are used to dissolve diphenyl ether substrates.
- Reaction temperature is typically controlled between room temperature and moderate heating to avoid side reactions.
- Reaction times vary depending on scale and desired degree of bromination but are optimized to prevent overbromination.
Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C12H3Br7O |
| Molecular Weight | 722.48 g/mol |
| Density | 2.6 ± 0.1 g/cm³ |
| Boiling Point | 506.4 ± 50.0 °C at 760 mmHg |
| Flash Point | 212.1 ± 28.6 °C |
| Vapor Pressure | ~0.0 mmHg at 25 °C |
These properties influence the choice of reaction conditions and purification methods, as the compound is thermally stable but has low volatility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Notes |
|---|---|---|---|
| Bromination of Hexabromodiphenyl Ether | 3,4'-Diamiodiphenyl ether → Hexabromodiphenyl ether (BDE-169 or BDE-191) | Bromination with Br2 to add bromines selectively | Used to prepare BDE-191 (heptabrominated) as intermediate for further synthesis |
| Aminodiphenyl Ether Route | Mono- or diaminodiphenyl ethers | Bromination → Diazotization → Reduction | Enables selective bromination and removal of amino groups for target PBDEs |
| Industrial Large Scale Synthesis | Diphenyl ether derivatives | Controlled bromination in reactors → Purification | Optimized for yield, purity, and scalability |
Research Findings and Analytical Characterization
- Synthesized this compound is characterized by 1H NMR, 13C NMR, and electron ionization mass spectrometry to confirm structure and purity.
- Melting points and other physical data are recorded to ensure consistency and identification.
- The synthetic methods have been validated to produce authentic standards for environmental, toxicological, and analytical studies.
Q & A
Q. What analytical methods are recommended for quantifying BDE-183 in environmental and biological matrices?
Gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) with isotope dilution is the gold standard for quantifying BDE-183 due to its high sensitivity and specificity for low-concentration detection in complex matrices like milk, serum, and placental tissues. For example, 13C-labeled internal standards (e.g., 13C-BDE-209) are used to correct matrix effects and ionization efficiency variations . Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is also emerging for detecting hydroxylated metabolites .
Q. How does BDE-183 behave in environmental matrices, and what factors influence its persistence?
BDE-183 exhibits high lipophilicity (log Kow > 7) and bioaccumulation potential, with preferential partitioning into lipid-rich tissues and sediments. Its persistence is influenced by UV-mediated debromination in surface waters and microbial degradation in anaerobic environments. Studies using isooctane-based reference standards (50–100 µg/mL) highlight its stability in hydrophobic solvents but susceptibility to photolysis in aqueous systems .
Q. What are the primary toxicity endpoints associated with BDE-183 exposure in model organisms?
In rodents, BDE-183 disrupts thyroid hormone homeostasis by competitively binding to transthyretin (TTR), reducing serum thyroxine (T4) levels. Zebrafish studies show developmental neurotoxicity via altered expression of genes involved in axon guidance (e.g., ntl, shha) . Hydroxylated metabolites, such as 4-OH-BDE-183, exhibit estrogenic activity in vitro, with EC50 values < 1 µM in MCF-7 cell assays .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in BDE-183 bioaccumulation data across species?
Controlled dietary exposure studies with isotopic tracing (e.g., 14C-labeled BDE-183) can differentiate between direct uptake and metabolic debromination. For example, carp exposed to BDE-183 showed rapid debromination to BDE-154 and unidentified hexa-BDEs in gut tissues within 2.5 hours, explaining discrepancies between environmental concentrations and tissue burdens . Multi-compartment pharmacokinetic models incorporating species-specific metabolism rates (e.g., mouse vs. rat) are critical for cross-species extrapolation .
Q. How do structural features of BDE-183 influence its interaction with nuclear receptors compared to other PBDEs?
Molecular docking simulations reveal that the 2,2',3,4,4',5',6 substitution pattern in BDE-183 enhances affinity for the pregnane X receptor (PXR) due to steric complementarity in the ligand-binding domain. This contrasts with BDE-47, which preferentially activates the aryl hydrocarbon receptor (AhR). Structure-activity relationship (SAR) models using ECFP fingerprints (Dice similarity > 0.6) confirm that bromination at the ortho and para positions drives receptor selectivity .
Q. What methodological challenges arise in epidemiological studies linking BDE-183 to endocrine disorders like endometriosis?
Confounding factors include co-exposure to other brominated flame retardants (e.g., BDE-47, BDE-99) and lipid-adjusted concentration variability. A 2022 cohort study reported adjusted odds ratios (OR = 1.64, 95% CI: 1.05–2.71) for deep infiltrating endometriosis (DIE) but non-significant associations when combining DIE and ovarian endometriosis (OvE) cases. Robust regression models with stratified lipid normalization and congener-specific adjustment are essential to isolate BDE-183 effects .
Q. How can in vitro assays be optimized to study the metabolic pathways of BDE-183 in human hepatic microsomes?
Use of recombinant CYP enzymes (e.g., CYP2B6, CYP3A4) in tandem with UDP-glucuronosyltransferase (UGT) isoforms identifies hydroxylation followed by glucuronidation as the primary detoxification pathway. LC-HRMS-based non-targeted screening detects phase I metabolites (e.g., 4-OH-BDE-183) and phase II conjugates, with incubation conditions standardized to 37°C, pH 7.4, and NADPH regeneration systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
